molecular formula C20H23N7O2 B1224529 2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone

2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone

Cat. No.: B1224529
M. Wt: 393.4 g/mol
InChI Key: KBMZEMFXGFQYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2-aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone is a member of piperazines.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel Schiff bases using derivatives related to 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound structurally related to the chemical , have been synthesized and shown to exhibit antimicrobial activity. Some derivatives demonstrated excellent activity, surpassing others in efficacy (Puthran et al., 2019).

Anti-HIV Applications

  • Derivatives of similar structures have been synthesized for potential use as non-nucleoside reverse transcriptase inhibitors in anti-HIV treatments. These compounds have demonstrated varying degrees of effectiveness in inhibiting HIV-1 and HIV-2 in cell studies (Al-Masoudi et al., 2007).

Electrochemical Synthesis

  • Electrochemical syntheses involving derivatives structurally similar to the compound have been explored. These studies focus on generating new compounds through electrochemical oxidation, indicating potential applications in the field of synthetic chemistry (Amani & Nematollahi, 2012).

Anti-inflammatory Activity

  • Compounds structurally related have been synthesized and evaluated for anti-inflammatory activity. These include derivatives like 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, indicating the potential of structurally similar compounds in developing new anti-inflammatory drugs (Labanauskas et al., 2004).

Antipsychotic Activity

  • Biphenyl moiety linked with aryl piperazine, a structure related to the compound, has been synthesized and evaluated for antipsychotic activity. These studies highlight the potential psychiatric applications of derivatives of the compound (Bhosale et al., 2014).

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-[5-(2-aminophenyl)tetrazol-2-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23N7O2/c1-29-16-8-6-15(7-9-16)25-10-12-26(13-11-25)19(28)14-27-23-20(22-24-27)17-4-2-3-5-18(17)21/h2-9H,10-14,21H2,1H3

InChI Key

KBMZEMFXGFQYSX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone
Reactant of Route 2
2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone
Reactant of Route 3
2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone
Reactant of Route 4
2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone
Reactant of Route 5
2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone
Reactant of Route 6
2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.